molecular formula C17H27N3O4S B5509003 1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide

Cat. No.: B5509003
M. Wt: 369.5 g/mol
InChI Key: IAMXTPASMDVLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H27N3O4S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.17222752 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Fluorescent Histamine H3 Receptor Ligands

A study introduced derivatives of (3-phenoxypropyl)piperidine, coupled with fluorescent moieties like 5-dimethylaminonaphthalene-1-sulfonyl, as novel histamine H3 receptor ligands. These compounds displayed significant histamine hH3 receptor affinities, with Ki values ranging impressively from 13.4 to 0.048 nM. Some compounds emerged as among the most potent ligands known, suggesting their utility in identifying and understanding the histamine H3 receptor binding site. The in vivo screening of selected derivatives showcased antagonist potencies, indicating their potential applications in medicinal chemistry for the treatment of conditions mediated by the histamine H3 receptor (Amon et al., 2007).

Antimicrobial Sulfonamide Derivatives

Research focused on the synthesis of biologically active O-substituted derivatives of a specific sulfonamide-bearing piperidine nucleus revealed promising antimicrobial activities. These compounds were evaluated against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), showing notable activity against BChE. The study highlights the therapeutic potential of these sulfonamide derivatives in treating diseases where these enzymes play a crucial role (Khalid et al., 2013).

Photosensitive Polyimides

A novel approach to creating photosensitive polyimides involved the use of pendant carboxyl groups blocked with photopolymerizable (meth)acrylamides, including N-[3-(dimethylamino)propyl]acrylamide. This method produced polyimide films exhibiting negative-tone behavior upon UV irradiation, demonstrating potential in the development of fine-patterned materials for electronic applications (Fukushima et al., 2003).

Metabolism of Novel Antidepressants

An investigation into the metabolism of a novel antidepressant identified the role of various cytochrome P450 enzymes in oxidizing the compound to multiple metabolites. This study provides critical insights into the pharmacokinetics and potential drug-drug interactions of new therapeutic agents, contributing to the development of safer and more effective antidepressants (Hvenegaard et al., 2012).

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(1-phenoxypropan-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-14(13-24-16-9-5-4-6-10-16)18-17(21)15-8-7-11-20(12-15)25(22,23)19(2)3/h4-6,9-10,14-15H,7-8,11-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMXTPASMDVLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.